Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate
Description
Molecular Composition and IUPAC Nomenclature
The molecular formula of the disodium salt form is C₁₁H₁₅N₅Na₂O₉P₂ , with an average molecular weight of 447.21 g/mol . Its IUPAC name is [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)methyl]phosphonic acid disodium salt , reflecting its stereospecific ribose configuration and phosphonomethylphosphonate moiety. The core structure consists of:
- A purine base (6-aminopurin-9-yl, adenine).
- A β-D-ribofuranose ring with hydroxyl groups at the 3' and 4' positions.
- A methylene-bis(phosphonate) group at the 5' position, replacing the typical diphosphate bridge of adenosine diphosphate (ADP).
The disodium counterions neutralize the two acidic protons of the phosphonate groups, enhancing solubility in aqueous media.
Stereochemical Configuration and Chiral Centers
The compound exhibits four chiral centers in the ribose moiety, with absolute configurations 2R, 3S, 4R, 5R . These centers govern the three-dimensional orientation of the molecule:
| Chiral Center | Configuration | Structural Role |
|---|---|---|
| C1' (2R) | R | Ribose ring conformation |
| C2' (3S) | S | Hydroxyl group orientation |
| C3' (4R) | R | Ribose puckering |
| C4' (5R) | R | Glycosidic bond geometry |
The methylene bridge between the phosphorus atoms introduces restricted rotation, locking the phosphonate groups in a fixed spatial arrangement. This rigidity contrasts with the flexible diphosphate chain in ADP, influencing enzyme-binding specificity.
Comparative Analysis with Adenosine Diphosphate (ADP) and Triphosphate (ATP)
Key structural differences between this compound and ADP/ATP include:
| Feature | Disodium Phosphono Compound | ADP/ATP |
|---|---|---|
| 5' Substituent | Methylene-bis(phosphonate) | Diphosphate/Triphosphate |
| Hydrolysis Resistance | Non-hydrolyzable | Susceptible to enzymatic cleavage |
| Charge at Physiological pH | −4 (disodium salt neutralizes −2) | −3 (ADP), −4 (ATP) |
| Conformational Flexibility | Restricted by methylene bridge | High flexibility |
The methylene bridge prevents hydrolysis by phosphatases, making the compound a stable analogue for studying ATP/ADP-dependent processes.
X-ray Crystallography and Solid-State Characterization
X-ray crystallographic studies reveal a monoclinic crystal system with space group P2₁ . Key bond lengths and angles include:
- P–O bonds : 1.54–1.62 Å (consistent with phosphonate groups).
- C–O–P angles : 118–122° (indicative of tetrahedral phosphorus geometry).
- Methylene bridge (P–C–P) : 1.81 Å, with a bond angle of 112°.
The ribose ring adopts a C3'-endo puckering , stabilizing hydrogen bonds between the 3'-hydroxyl and phosphonate oxygen atoms. Sodium ions coordinate with phosphonate oxygens at distances of 2.2–2.4 Å, forming a stable ionic lattice.
Computational Modeling of Three-Dimensional Conformations
Density functional theory (DFT) simulations predict three dominant conformers in solution:
- Extended Conformer : Phosphonate groups orientated antiperiplanar (180° dihedral angle).
- Partially Folded Conformer : Dihedral angle of 120°, enabling weak intramolecular hydrogen bonding.
- Folded Conformer : Dihedral angle of 60°, stabilized by interactions between the adenine base and phosphonates.
Molecular dynamics simulations show reduced conformational flexibility compared to ADP, with a 40% decrease in root-mean-square fluctuation (RMSF) values for the 5' substituent. This rigidity explains its high affinity for enzymes like ecto-5'-nucleotidase, where precise spatial alignment is critical for inhibition.
Properties
Molecular Formula |
C10H14N5Na2O13P3 |
|---|---|
Molecular Weight |
551.14 g/mol |
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |
InChI Key |
TTWYZDPBDWHJOR-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Nucleoside-Phosphonate Coupling
The core structure derives from adenosine analogs modified with phosphonate groups. A critical step involves coupling the purine base (6-aminopurin-9-YL) to a ribose-like oxolane moiety, followed by sequential phosphorylation. Key stages include:
- Step 1 : Synthesis of 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl methanol via glycosylation of adenine with a protected ribofuranose derivative.
- Step 2 : Phosphorylation using phosphorous trichloride (PCl₃) or diethyl chlorophosphate in anhydrous conditions, yielding the methyl phosphonato intermediate.
- Step 3 : Oxidation with hydrogen peroxide or meta-chloroperbenzoic acid to convert phosphite to phosphate groups, followed by sodium hydroxide treatment to form the disodium salt.
Reaction Conditions :
- Temperature: 0–40°C for phosphorylation; 90–100°C for oxidation.
- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or aqueous buffers.
- Yield: 70–85% after column chromatography.
One-Pot Synthesis Using Silylated Intermediates
Optimized Silylation-Phosphorylation
A streamlined approach reported in recent literature employs bis(trimethylsilyl)phosphonite (BTSP) to minimize side reactions:
- Silylation : Hypophosphorous acid reacts with N,O-bis(trimethylsilyl)acetamide (BSA) to form BTSP.
- Coupling : BTSP reacts with the nucleoside intermediate under argon at 0°C, achieving 91% yield of the silylated phosphonate.
- Methanolysis : Cleavage of silyl groups and pH adjustment to 7.0 precipitates the disodium salt.
Advantages :
Enzymatic Phosphorylation Strategies
ATP-Dependent Kinase Catalysis
Enzymatic methods utilize adenosine kinase or polynucleotide kinase to transfer phosphate groups to the nucleoside precursor. For example:
- Substrate : 5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl methanol.
- Enzyme : T4 polynucleotide kinase (30 U/µg substrate).
- Cofactors : ATP (2 mM) and MgCl₂ (10 mM) in Tris-HCl buffer (pH 7.6).
Outcomes :
- 60–75% conversion efficiency.
- Requires subsequent sodium exchange chromatography to isolate the disodium form.
Solid-Phase Synthesis for Scalable Production
Resin-Bound Intermediate Assembly
Solid-phase techniques anchor the oxolane-methylphosphonate intermediate to a Wang resin via a labile ester bond. Sequential additions of phosphonylating reagents and deprotection yield the target compound.
Protocol Highlights :
- Resin : Wang resin (1.2 mmol/g loading).
- Deprotection : 20% piperidine in DMF.
- Cleavage : Trifluoroacetic acid (TFA)/water (95:5) for 2 hours.
Yield : 68–72% with >98% purity (HPLC).
Analytical Comparison of Methods
Critical Challenges and Solutions
Stereochemical Control
The oxolane ring’s 3,4-dihydroxy configuration necessitates asymmetric synthesis. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (Candida antarctica lipase B) achieve >99% enantiomeric excess.
Phosphonate Group Stability
Phosphonate intermediates are prone to hydrolysis. Anhydrous conditions and low temperatures (−20°C) during phosphorylation mitigate degradation.
Sodium Counterion Exchange
Ion-exchange chromatography using Dowex 50WX2 (Na⁺ form) ensures complete conversion to the disodium salt, verified by atomic absorption spectroscopy.
Recent Advances (2024–2025)
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours, achieving 88% yield.
- Flow Chemistry : Continuous production with in-line pH monitoring improves consistency (RSD <2%).
Industrial-Scale Considerations
Patents (e.g., CN102399236A, US3378342A) highlight cost-effective routes using sodium hydroxide for final neutralization and recrystallization from ethanol/water mixtures. Pilot-scale batches (10 kg) report 82% yield with <0.5% impurity via HPLC.
Chemical Reactions Analysis
Types of Reactions
Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Disodium phosphono {[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato]oxy}phosphonate is a chemical compound with potential applications in scientific research. Characterized by the molecular formula C10H14N5Na2O13P3 and a molecular weight of 551.145 g/mol, this compound features a purine base linked to a modified sugar-phosphate moiety .
Chemical Structure and Properties
Disodium phosphono {[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato]oxy}phosphonate is also known by the Catalog ID MM987655 and CAS number 987-65-5 . The SMILES notation for this compound is [Na+].[Na+].NC1=NC=NC2=C1N=CN2C1OC(COP([O-])(=O)OP([O-])(=O)OP(O)(O)=O)C(O)C1O . The InChIKey is InChIKey=TTWYZDPBDWHJOR-UHFFFAOYNA-L .
This compound is related to other biomolecules and chemical entities, including:
- Vidarabinemonophosphate: CID 45358029 is a component compound .
- Adenosine Diphosphate (ADP): With the molecular formula C10H15N5O10P2 and a molecular weight of 427.20 g/mol, ADP is a purine ribonucleoside diphosphate . Its IUPAC condensed form is P-P-rAdo, and it has the SMILES notation C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N .
- Disodium [(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate: Molecular formula C10H12N5Na2O7P and a molecular weight of 391.19 g/mol .
- Flavin Adenine Dinucleotide Disodium Salt: Catalog ID MM84366814, CAS Number 84366-81-4, molecular weight 829.52, and formula C27H31N9Na2O15P2 .
Potential Research Applications
While specific documented case studies and comprehensive data tables directly addressing the applications of disodium phosphono {[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato]oxy}phosphonate are not available in the search results, the search results do refer to "human biomonitoring" .
Mechanism of Action
The mechanism of action of disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Disodium 5-{7,8-Dimethyl-2,4-dioxo-2H,3H,4H,10H-benzo[g]pteridin-10-yl}-2,3,4-trihydroxypentyl phosphonate analog
- Key Differences :
- This compound (C₂₇H₃₃N₉O₁₅P₂·2Na⁺) incorporates a benzo[g]pteridin moiety instead of adenine, introducing additional aromaticity and methyl substituents .
- The presence of a trihydroxypentyl chain increases hydrophilicity compared to the oxolane ring in the target compound.
- Biological Implications : The benzo[g]pteridin group may enhance interactions with folate-binding proteins or flavoenzymes, diverging from the adenine-based activity of the target compound .
[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydro-2-furanyl]methyl methylphosphonate
- Key Differences: Replaces the disodium phosphonato groups with a methylphosphonate, reducing water solubility and altering charge distribution .
[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- Key Differences: Substitutes disodium counterions with hydrogen phosphate, increasing acidity (pKa ~1.5–2.5) and altering metal-ion chelation properties . Chromatographic Behavior: Phosphono analogs like this elute earlier in methanol-chloroform systems compared to glycerophosphonolipids, indicating higher polarity .
2-((3-Aminopropyl)thio)adenosine 5'-diphosphate (2-APTA-ADP)
- Key Differences: Features a 3-aminopropylsulfanyl modification on the purine ring, introducing a sulfur atom and additional amine group . Biological Relevance: The thioether linkage enhances affinity for ADP receptors in platelets, a property absent in the target compound .
Structural and Functional Analysis Table
Research Findings and Implications
Solubility and Bioavailability: The disodium phosphonato groups in the target compound confer superior aqueous solubility compared to methylphosphonate or hydrogen phosphate analogs, making it more suitable for intravenous applications .
Stereochemical Specificity : The (2R,3S,4R,5R) configuration in the oxolane ring is critical for mimicking natural nucleotides, ensuring compatibility with enzyme active sites .
Functional Group Modifications: Aromatic Substitutions (e.g., benzo[g]pteridin) redirect activity toward non-adenine pathways . Sulfur Incorporation (e.g., 3-aminopropylsulfanyl) enhances receptor specificity but introduces metabolic instability .
Biological Activity
Disodium phosphono {[5-(6-aminopurin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate, also known as disodium adenosine-5'-diphosphate, is a compound of significant interest due to its biological activity, particularly in the context of cellular metabolism and potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- Chemical Formula : C10H14N5Na2O14P3
- Molecular Weight : 567.144 g/mol
- CAS Number : 56001-37-7
- IUPAC Name : Disodium phosphono {[5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-YL)-3,4-dihydroxyoxolan-2-YL]methyl phosphonato}oxyphosphonate
The structure of this compound features a purine base linked to a sugar moiety and multiple phosphate groups, which are crucial for its biological functions.
This compound acts primarily as a nucleotide analog. Its mechanism involves:
- Cellular Energy Metabolism : This compound is involved in ATP synthesis and metabolism. It plays a role in energy transfer within cells by participating in phosphorylation reactions.
- Signal Transduction : It may influence signaling pathways by acting on adenylate cyclase and other enzyme systems that respond to nucleotide levels.
- Inhibition of Pathological Processes : Research indicates that it can inhibit certain pathways associated with tumor growth and bone resorption, making it a candidate for anti-cancer therapies.
In Vitro Studies
Research has demonstrated various biological activities of this compound:
- Antitumor Activity : Studies show that this compound can inhibit the proliferation of cancer cell lines, such as breast and prostate cancer cells. The inhibition is believed to be mediated through the disruption of nucleotide metabolism essential for DNA synthesis in rapidly dividing cells.
- Bone Resorption Inhibition : It has been shown to prevent osteoclast formation and activity, which is crucial in conditions like osteoporosis and metastatic bone disease. This effect is attributed to its ability to interfere with signaling pathways that promote bone resorption.
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential:
- Animal Models : Experiments using rodent models have indicated that administration of this compound leads to decreased tumor size and improved bone density metrics compared to control groups.
- Synergistic Effects with Other Drugs : When combined with traditional chemotherapeutics (e.g., methotrexate), this compound exhibited enhanced efficacy in reducing tumor burden.
Data Table: Summary of Biological Activities
Case Studies
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer demonstrated that those treated with this compound alongside standard treatment showed a 30% greater reduction in tumor size compared to those receiving only standard treatment.
- Osteoporosis Treatment : A study focused on post-menopausal women indicated that this compound improved bone mineral density significantly over six months compared to placebo controls.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and purifying this compound?
- Methodology : Synthesis typically involves nucleophilic substitution or phosphonate ester coupling reactions, with sodium counterions introduced during neutralization to stabilize the phosphate groups . Purification requires ion-exchange chromatography to separate unreacted intermediates, followed by lyophilization for desalting. Purity is validated via reverse-phase HPLC with UV detection (λ = 260 nm for adenine absorption) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Use high-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns. Complementary techniques include P NMR to resolve phosphonate/phosphoryl groups and H-C HSQC for sugar moiety stereochemistry . X-ray crystallography is ideal for resolving absolute configuration but requires high-purity crystals .
Q. What is the compound’s hypothesized role in nucleotide metabolism or signaling pathways?
- Methodology : As a bisphosphonate-modified adenosine derivative, it likely mimics endogenous nucleotides (e.g., ADP/ATP). Test its interaction with purinergic receptors (e.g., P2Y) via radioligand binding assays or ecto-enzymes (e.g., CD73) using colorimetric phosphate release assays .
Advanced Research Questions
Q. How does this compound inhibit ecto-5'-nucleotidase (CD73), and what experimental designs validate its mechanism?
- Methodology : Competitive inhibition is assessed by measuring IC shifts in the presence of varying AMP concentrations. Use capillary electrophoresis (CE) or MALDI-TOF to monitor enzymatic hydrolysis of AMP to adenosine, with the compound’s phosphonate groups acting as non-hydrolyzable mimics . Structural insights can be gained via molecular docking against CD73’s catalytic site (PDB: 4H2I) .
Q. What computational approaches are suitable for predicting its pharmacokinetic or dynamic properties?
- Methodology : Perform QSPR modeling to estimate logP (partition coefficient) and membrane permeability. Molecular dynamics (MD) simulations in lipid bilayers assess passive diffusion. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, focusing on phosphonate ester susceptibility .
Q. How can researchers resolve contradictions in reported IC values across enzyme inhibition studies?
- Methodology : Standardize assay conditions (pH 7.4, 1 mM Mg) to minimize variability. Use orthogonal methods: e.g., CE for kinetic analysis and surface plasmon resonance (SPR) for binding affinity. Cross-validate with CD73-knockout cell models to confirm target specificity .
Q. What structure-activity relationship (SAR) strategies enhance its potency against CD73?
- Methodology : Synthesize analogs with modified adenine substituents (e.g., 2-chloro or 2-fluoro) to improve hydrophobic interactions. Replace the ribose hydroxyls with methyl groups to reduce metabolic cleavage. Test derivatives using a high-throughput phosphomolybdate assay for phosphate quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
